6-(1-Methyl-2-pyrrolidinyl)-1,3-benzodioxol-5-ol
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Overview
Description
6-(1-Methyl-2-pyrrolidinyl)-1,3-benzodioxol-5-ol is a compound of interest in various scientific fields due to its unique structure and potential applications. This compound features a benzodioxole ring fused with a pyrrolidine ring, making it a bicyclic compound with significant bioactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the condensation of catechol with formaldehyde to form the benzodioxole ring, followed by a Mannich reaction to introduce the pyrrolidine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields .
Chemical Reactions Analysis
Types of Reactions
6-(1-Methyl-2-pyrrolidinyl)-1,3-benzodioxol-5-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole ring, often using reagents like sodium hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride.
Nucleophiles: Sodium hydride, organolithium reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
6-(1-Methyl-2-pyrrolidinyl)-1,3-benzodioxol-5-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(1-Methyl-2-pyrrolidinyl)-1,3-benzodioxol-5-ol involves its interaction with specific molecular targets, such as enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed effects. For example, it may act as an agonist or antagonist at certain receptor sites, influencing neurotransmitter release and uptake .
Comparison with Similar Compounds
Similar Compounds
Nicotine: 3-(1-Methyl-2-pyrrolidinyl)pyridine, a well-known compound with a similar pyrrolidine ring structure.
Tropinone: Another bicyclic compound with a pyrrolidine ring, used in the synthesis of tropane alkaloids
Uniqueness
6-(1-Methyl-2-pyrrolidinyl)-1,3-benzodioxol-5-ol is unique due to its benzodioxole ring, which imparts distinct chemical properties and biological activities compared to other similar compounds like nicotine and tropinone .
Properties
CAS No. |
1296674-47-9 |
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Molecular Formula |
C12H15NO3 |
Molecular Weight |
221.256 |
IUPAC Name |
6-(1-methylpyrrolidin-2-yl)-1,3-benzodioxol-5-ol |
InChI |
InChI=1S/C12H15NO3/c1-13-4-2-3-9(13)8-5-11-12(6-10(8)14)16-7-15-11/h5-6,9,14H,2-4,7H2,1H3 |
InChI Key |
LIJJZCHHUBYVCM-UHFFFAOYSA-N |
SMILES |
CN1CCCC1C2=CC3=C(C=C2O)OCO3 |
Synonyms |
6-(1-Methyl-2-pyrrolidinyl)-1,3-benzodioxol-5-ol |
Origin of Product |
United States |
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